molecular formula C9H8BrN3 B3214370 4-Bromo-2-(2-methylimidazol-1-YL)pyridine CAS No. 1142194-32-8

4-Bromo-2-(2-methylimidazol-1-YL)pyridine

Cat. No.: B3214370
CAS No.: 1142194-32-8
M. Wt: 238.08 g/mol
InChI Key: VHPUDKRBCGPDJQ-UHFFFAOYSA-N
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Description

4-Bromo-2-(2-methylimidazol-1-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at the 4-position and a 2-methylimidazole moiety at the 2-position. This structural configuration imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. These derivatives are often synthesized via nucleophilic substitution or coupling reactions, with applications ranging from kinase inhibitors to ligand precursors in coordination chemistry .

Properties

IUPAC Name

4-bromo-2-(2-methylimidazol-1-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c1-7-11-4-5-13(7)9-6-8(10)2-3-12-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPUDKRBCGPDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001250955
Record name 4-Bromo-2-(2-methyl-1H-imidazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001250955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142194-32-8
Record name 4-Bromo-2-(2-methyl-1H-imidazol-1-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142194-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-(2-methyl-1H-imidazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001250955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-methylimidazol-1-yl)pyridine typically involves the reaction of 4-bromo-2-chloropyridine with 2-methylimidazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution of the chlorine atom with the 2-methylimidazole group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-methylimidazol-1-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry
4-Bromo-2-(2-methylimidazol-1-YL)pyridine has shown significant potential in drug discovery and development due to its biological activities.

  • Anticancer Activity : Research indicates that this compound exhibits notable anticancer properties. For example, studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) with an IC50 value of 3.84 µM. The compound interferes with cell cycle progression, particularly inducing G1 phase arrest.
Cell LineIC50 (µM)Mechanism of Action
MCF-73.84Induces apoptosis; G1 phase arrest
HT-291.1Downregulates MMP-2 and MMP-9
HepG20.57HDAC inhibition
  • Antimicrobial Activity : The compound has also exhibited antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15.625
Escherichia coli31.25

2. Organic Synthesis
The compound serves as a versatile building block in organic synthesis, facilitating the production of more complex molecules. Its ability to participate in various chemical reactions, such as nucleophilic aromatic substitutions and cross-coupling reactions, enhances its utility in synthetic chemistry.

3. Material Science
In material science, this compound is utilized in the development of materials with specific electronic properties. Its unique structure allows for modifications that can lead to materials suitable for electronic applications.

Case Studies

Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal highlighted the effectiveness of this compound derivatives in inducing apoptosis in MCF-7 breast cancer cells. The derivatives displayed lower IC50 values compared to standard treatments, suggesting their potential as promising anticancer agents.

Case Study 2: Antimicrobial Testing
Another investigation evaluated the antimicrobial efficacy of this compound against resistant bacterial strains. The results indicated superior activity compared to traditional antibiotics like ciprofloxacin, paving the way for further research into its application as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-methylimidazol-1-yl)pyridine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of certain enzymes or receptors by binding to their active sites. The bromine atom and the 2-methylimidazole group contribute to its binding affinity and specificity. The compound can interact with various molecular targets, including kinases, by forming hydrogen bonds, hydrophobic interactions, and π-π stacking interactions .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Bromo-Imidazole-Pyridine Derivatives

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Features
4-Bromo-2-(2-methylimidazol-1-yl)pyridine C9H8BrN3 254.09 g/mol Br (C4), 2-Me-imidazole (C2) Enhanced steric bulk at C2; potential for selective protein-ligand interactions
6-Bromo-2-methoxy-3-(4-methylimidazol-1-yl)pyridine C10H10BrN3O 280.11 g/mol Br (C6), OMe (C2), 4-Me-imidazole (C3) Methoxy group increases polarity; altered solubility profile
2-(4-Bromo-1H-imidazol-1-yl)pyridine C8H6BrN3 224.06 g/mol Br (imidazole C4), pyridine (C2) Planar structure; potential for π-π stacking in supramolecular chemistry
2-Bromo-5-(2-pyridin-2-yl-1H-imidazol-4-yl)pyridine C13H9BrN4 301.14 g/mol Br (C2), pyridine-imidazole fusion (C5) Bicyclic system; research applications in kinase inhibition

Crystallographic and Stability Data

  • Crystal Packing : highlights hydrogen bonding (N–H⋯O, C–H⋯Br) in bromo-heterocycles, which stabilize crystal lattices and influence melting points .
  • Thermal Stability : Bulkier substituents (e.g., 2-methylimidazole in the target compound) may reduce thermal stability compared to simpler analogs like 2-(4-Bromo-1H-imidazol-1-yl)pyridine .

Biological Activity

4-Bromo-2-(2-methylimidazol-1-yl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications. Various studies have explored its effects on different biological targets, including antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions that can include palladium-catalyzed cross-coupling methods. For instance, one study optimized the synthesis of pyridinylimidazole derivatives, achieving higher yields and avoiding the use of palladium catalysts in some cases . The synthetic route often includes steps such as nucleophilic substitution and cyclization.

Table 1: Summary of Synthetic Methods

Method TypeYield (%)Key Features
Palladium-Catalyzed CouplingVariesHigh efficiency; versatile substrates
Nucleophilic SubstitutionVariesCommonly used for introducing functional groups
CyclizationVariesOften used to form imidazole rings

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including Escherichia coli, with significant inhibition values reported . The mechanism likely involves interference with bacterial cell wall synthesis or enzymatic pathways critical for bacterial survival.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways associated with cell survival and death . The imidazole ring is believed to play a crucial role in binding to specific targets within cancer cells.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. It has been demonstrated to inhibit the release of pro-inflammatory cytokines such as TNF-α in vitro . This effect is particularly relevant for conditions characterized by excessive inflammation.

Table 2: Biological Activities and Mechanisms

Activity TypeTarget Organism/Cell LineMechanism of Action
AntimicrobialE. coliInhibition of cell wall synthesis
AnticancerVarious cancer cell linesInduction of apoptosis; modulation of survival pathways
Anti-inflammatoryHuman cellsInhibition of TNF-α release

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

  • Antimicrobial Study : A study demonstrated that derivatives of this compound exhibited up to 91.95% inhibition against E. coli, indicating strong potential for development as an antibacterial agent .
  • Cancer Research : In a series of experiments with human cancer cell lines, the compound was found to significantly reduce cell viability and promote apoptosis through caspase activation pathways .
  • Inflammation Model : In models simulating inflammatory responses, treatment with this compound resulted in a marked decrease in TNF-α levels, suggesting its potential utility in treating inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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